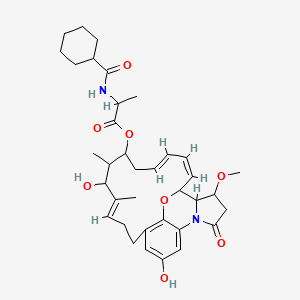

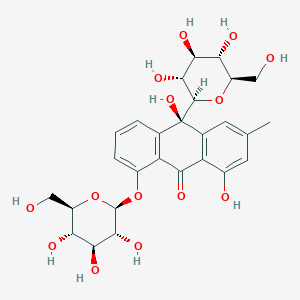

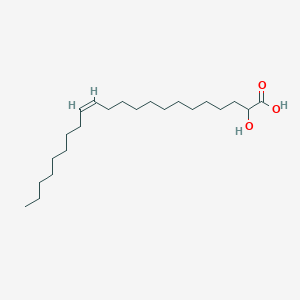

10-Hydroxycascaroside C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Hydroxycascaroside C is a natural product found in Rheum australe with data available.

Scientific Research Applications

Anthrone C-glucosides in Medicinal Plants

A study by Krenn et al. (2004) identified 10-hydroxycascaroside C among other anthrone C-glucosides in the roots of Rheum emodi, a medicinal plant. This discovery contributes to understanding the chemical composition of medicinal plants used in therapeutics as laxatives, highlighting the relevance of such compounds in plant-based medicine (Krenn et al., 2004).

Nanolayering in Dental Applications

Yoshihara et al. (2011) explored the interaction of a 10-MDP primer with enamel and dentin, focusing on the concept of nanolayering for dental applications. While this research specifically addresses 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), it demonstrates the potential of similar compounds in enhancing dental treatment outcomes (Yoshihara et al., 2011).

Antitumor Drug Delivery Systems

He et al. (2015) developed a drug delivery system using teniposide nanosuspensions for intravenous administration. This research illustrates the importance of enhancing the solubility and effectiveness of potent antitumor agents, which could be relevant for similar compounds like this compound (He et al., 2015).

Yang et al. (2016) worked on a drug delivery system for 10-Hydroxycamptothecin, a compound with a similar structure to this compound. Their research on developing a stable, effective drug delivery system is relevant for understanding how similar compounds can be used in cancer treatment (Yang et al., 2016).

Mass Spectrometry in Phytotherapeutic Research

Demarque et al. (2017) conducted a study on the characterization of anthraquinone derivatives, including this compound, using mass spectrometry. This research is crucial for differentiating compounds in laxative plants and phytotherapeutic drugs, demonstrating the application of advanced analytical techniques in plant-based drug research (Demarque et al., 2017).

properties

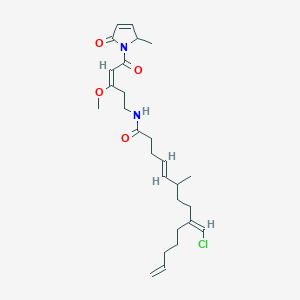

Molecular Formula |

C27H32O14 |

|---|---|

Molecular Weight |

580.5 g/mol |

IUPAC Name |

(10R)-1,10-dihydroxy-3-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-9-one |

InChI |

InChI=1S/C27H32O14/c1-9-5-11-16(12(30)6-9)20(33)17-10(27(11,38)25-23(36)21(34)18(31)14(7-28)39-25)3-2-4-13(17)40-26-24(37)22(35)19(32)15(8-29)41-26/h2-6,14-15,18-19,21-26,28-32,34-38H,7-8H2,1H3/t14-,15-,18-,19-,21+,22+,23-,24-,25-,26-,27-/m1/s1 |

InChI Key |

BHCKOSBGQAWGRY-SNLPYFHTSA-N |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C([C@@]2([C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C=CC=C3O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2(C4C(C(C(C(O4)CO)O)O)O)O)C=CC=C3OC5C(C(C(C(O5)CO)O)O)O |

synonyms |

10-hydroxycascaroside C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(8E)-9-(3,4-methylenedioxyphenyl)-8-nonenoyl]pyrrolidine](/img/structure/B1259509.png)

![(9z)-N-[(2s,3r,4e)-1-(Beta-D-Glucopyranosyloxy)-3-Hydroxyoctadec-4-En-2-Yl]octadec-9-Enamide](/img/structure/B1259515.png)